molecular formula C12H17FO2 B13082111 1-(4-Fluoro-2-isobutoxyphenyl)ethanol

1-(4-Fluoro-2-isobutoxyphenyl)ethanol

Cat. No.: B13082111
M. Wt: 212.26 g/mol
InChI Key: AXCCNCIDRJINLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-2-isobutoxyphenyl)ethanol is a chemical compound with the molecular formula C12H17FO2 and a molecular weight of 212.26 g/mol . It is a fluorinated organic compound that features a phenyl ring substituted with a fluoro group and an isobutoxy group, along with an ethanol moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-isobutoxyphenyl)ethanol typically involves the reaction of 4-fluoro-2-isobutoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as methanol or ethanol . The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-isobutoxyphenyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

    Oxidation: 4-Fluoro-2-isobutoxybenzaldehyde, 4-Fluoro-2-isobutoxybenzoic acid.

    Reduction: 1-(4-Fluoro-2-isobutoxyphenyl)ethane.

    Substitution: 1-(4-Methoxy-2-isobutoxyphenyl)ethanol.

Scientific Research Applications

1-(4-Fluoro-2-isobutoxyphenyl)ethanol is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-isobutoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of the fluoro group enhances its ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to enzymes or receptors. The isobutoxy group provides steric hindrance, affecting the compound’s overall reactivity and selectivity in biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluoro-2-methoxyphenyl)ethanol
  • 1-(4-Fluoro-2-ethoxyphenyl)ethanol
  • 1-(4-Fluoro-2-propoxyphenyl)ethanol

Comparison

1-(4-Fluoro-2-isobutoxyphenyl)ethanol is unique due to the presence of the isobutoxy group, which provides distinct steric and electronic properties compared to its analogs with methoxy, ethoxy, or propoxy groups. This uniqueness can result in different reactivity patterns and biological activities, making it a valuable compound for specific research applications .

Biological Activity

1-(4-Fluoro-2-isobutoxyphenyl)ethanol is a phenolic alcohol with a unique molecular structure that includes a fluorine atom and an isobutoxy substituent on a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances its reactivity, which may contribute to its biological effects.

  • Molecular Formula : C12H17F O2
  • Molecular Weight : 210.24 g/mol
  • Structure : The compound features a phenolic hydroxyl group, which is known for its ability to participate in various biochemical interactions.

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
1-(4-Fluorophenyl)ethanolC8H9FOLacks isobutoxy group; simpler structure
2-(2-Isobutoxyphenyl)ethanolC12H18O2Lacks fluorine; different substitution pattern
1-(5-Fluoro-2-isobutoxyphenyl)ethanolC12H17FO2Different position of fluorine; similar but distinct
TyrosolC8H10O2Lacks fluorine; known antioxidant properties

This table highlights the structural uniqueness of this compound, which may confer distinct chemical reactivity and biological activity compared to other phenolic alcohols .

Pharmacological Potential

Research indicates that this compound may exhibit a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, likely due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, which could be attributed to the presence of the hydroxyl group in the phenolic structure.
  • Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective properties, particularly in models of ischemic injury .

Study on Antitumor Effects

A study examining the effects of various phenolic compounds on cancer cell lines found that derivatives similar to this compound exhibited significant cytotoxicity against specific cancer types. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Neuroprotection in Ischemic Models

Research has shown that compounds structurally related to this compound can reduce neuronal damage following ischemic events. These studies highlight the potential for neuroprotective therapies involving this compound class, focusing on their ability to inhibit inflammatory cytokines and promote cell survival .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in oxidative stress and inflammation.
  • Modulation of Cell Signaling Pathways : The compound may affect key signaling pathways such as NF-kB and MAPK, which are crucial in cancer progression and neurodegeneration.

Properties

IUPAC Name

1-[4-fluoro-2-(2-methylpropoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8-9,14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCCNCIDRJINLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)F)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.